Description

Structure

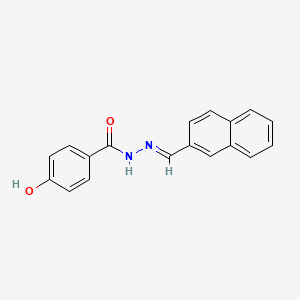

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-9-7-15(8-10-17)18(22)20-19-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12,21H,(H,20,22)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZIMBFHRXYRLL-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Exercise Mimetic Slu-PP-332: A Deep Dive into its Mechanism of Action in Skeletal Muscle

FOR IMMEDIATE RELEASE

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Slu-PP-332, a synthetic small molecule, is emerging as a significant compound in the field of exercise mimetics.[1] This technical guide provides an in-depth analysis of its mechanism of action in skeletal muscle, consolidating preclinical data, experimental methodologies, and visualizing its core signaling pathways. This compound acts as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a particular potency for ERRα, a key regulator of cellular metabolism and mitochondrial function.[1][2] By activating these receptors, this compound initiates a cascade of events that mirror the physiological and metabolic adaptations typically associated with aerobic exercise.[3][4]

Core Mechanism: Activation of the PGC-1α/ERRα Axis

The primary mechanism of this compound in skeletal muscle revolves around its agonistic activity on the Estrogen-Related Receptors (ERRs), with the highest affinity for ERRα. This action subsequently engages the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The activation of the PGC-1α/ERRα axis triggers a broad transcriptional reprogramming, leading to enhanced mitochondrial function, increased fatty acid oxidation, and a shift in muscle fiber composition towards more oxidative phenotypes.

Quantitative Analysis of Preclinical Data

Preclinical studies in both in vitro and in vivo models have provided quantitative evidence of this compound's efficacy.

| Parameter | Model System | Treatment | Result | Reference |

| ERR Agonism (EC50) | HEK293 cells | This compound | ERRα: 98 nM, ERRβ: 230 nM, ERRγ: 430 nM | |

| Mitochondrial Respiration | C2C12 myoblasts | 10 µM this compound | Increased mitochondrial respiration | |

| Gene Expression (Pdk4) | C2C12 myocytes | This compound (0-5 µM, 24h) | Increased expression of Pdk4 | |

| Oxidative Muscle Fibers | Mice (quadriceps) | 50 mg/kg this compound (twice daily) | Increased number of oxidative muscle fibers | |

| Exercise Endurance | Mice | 50 mg/kg this compound (twice daily) | Increased running distance and time | |

| Fat Mass | Diet-induced obese mice | 50 mg/kg/day this compound (4 weeks) | 20% reduction in fat mass | |

| Fasting Glucose | Diet-induced obese mice | 50 mg/kg/day this compound (4 weeks) | 30% reduction in fasting glucose | |

| Insulin Sensitivity | Diet-induced obese mice | 50 mg/kg/day this compound (4 weeks) | 50% improvement in insulin sensitivity | |

| Mitochondrial DNA Content | Skeletal muscle of mice | This compound | 2.5-fold increase |

Detailed Experimental Protocols

In Vitro Analysis in C2C12 Myocytes

Objective: To determine the effect of this compound on mitochondrial respiration and target gene expression in a skeletal muscle cell line.

Methodology:

-

Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For gene expression analysis, cells are treated with varying concentrations of this compound (e.g., 0-5 µM) for 24 hours. For mitochondrial respiration assays, a concentration of 10 µM this compound is utilized.

-

Mitochondrial Respiration Assay: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity are determined following sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells, and cDNA is synthesized. Quantitative real-time PCR is performed to measure the expression levels of target genes, such as Pdk4, normalized to a housekeeping gene (e.g., Gapdh).

In Vivo Mouse Studies

Objective: To evaluate the effect of this compound on exercise endurance, muscle fiber type, and metabolic parameters in mice.

Methodology:

-

Animal Model: Male C57BL/6J mice are used. For obesity studies, mice are fed a high-fat diet to induce obesity.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, typically twice daily. The vehicle control consists of the solvent used to dissolve this compound.

-

Exercise Endurance Test: Mice are subjected to a treadmill running test until exhaustion. The total running time and distance are recorded.

-

Metabolic Analysis: For metabolic studies, parameters such as body weight, fat mass, food intake, and glucose tolerance are monitored over the course of the treatment period (e.g., 28 days).

-

Histological Analysis: At the end of the study, skeletal muscles (e.g., quadriceps) are collected, sectioned, and stained (e.g., with succinate dehydrogenase) to determine the proportion of different muscle fiber types.

-

Biochemical Analysis: Blood samples are collected to measure levels of glucose, insulin, cholesterol, and triglycerides.

Concluding Remarks

This compound represents a promising pharmacological agent that effectively mimics the beneficial effects of exercise on skeletal muscle. Its well-defined mechanism of action, centered on the activation of the ERRα signaling pathway, has been substantiated by robust preclinical data. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other exercise mimetics for potential therapeutic applications in metabolic diseases, age-related muscle decline, and other conditions where exercise is beneficial but not feasible. Further research, including human clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile.

References

The Role of ERRα in Slu-PP-332 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 is a synthetic small molecule that has garnered significant attention as an "exercise mimetic" due to its ability to recapitulate many of the metabolic benefits of physical exercise.[1][2][3] It functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for ERRα.[4][5] This document provides a comprehensive technical overview of the pivotal role of ERRα in mediating the downstream signaling effects of this compound. It details the molecular interactions, downstream gene regulation, and consequent physiological changes. This guide also includes a compilation of quantitative data from preclinical studies and detailed experimental protocols for key assays used to elucidate this signaling pathway.

Introduction to this compound and ERRα

This compound is a synthetic compound that activates the three isoforms of the Estrogen-Related Receptor (ERRα, ERRβ, and ERRγ). It displays the highest potency for ERRα. ERRα is an orphan nuclear receptor, meaning its endogenous ligand is unknown. It is a key transcriptional regulator of cellular energy metabolism, particularly in tissues with high energy demands such as skeletal muscle, heart, and brown adipose tissue. ERRα governs the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.

The therapeutic potential of this compound lies in its ability to pharmacologically activate ERRα, thereby initiating a signaling cascade that mimics the effects of endurance exercise. This has significant implications for the development of treatments for metabolic disorders, including obesity and type 2 diabetes.

The this compound-ERRα Signaling Pathway

The primary mechanism of action of this compound involves its direct binding to the ligand-binding domain of ERRα. This interaction stabilizes the active conformation of the receptor, enhancing its transcriptional activity. A critical downstream event in this pathway is the recruitment of and synergistic interaction with the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). PGC-1α is a master regulator of mitochondrial biogenesis. The this compound-induced activation of the ERRα/PGC-1α complex leads to the transcriptional upregulation of a suite of genes involved in energy metabolism.

Key downstream effects of this compound-mediated ERRα activation include:

-

Increased Mitochondrial Biogenesis and Function : Activation of the ERRα/PGC-1α axis drives the expression of genes essential for the creation of new mitochondria and enhances the respiratory capacity of existing mitochondria.

-

Enhanced Fatty Acid Oxidation : this compound promotes the transcription of genes encoding enzymes involved in the breakdown of fatty acids for energy production.

-

Improved Glucose Homeostasis : The signaling cascade influences glucose uptake and utilization, contributing to better glycemic control.

-

Shift in Muscle Fiber Type : Studies in mice have shown that this compound can promote a shift towards more oxidative muscle fibers (Type IIa).

The following diagram illustrates the core signaling pathway:

Caption: this compound activates ERRα, leading to the recruitment of PGC-1α and subsequent transcription of metabolic genes.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical research on this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Receptor | EC50 (nM) | Cell Line | Assay Type | Reference |

| Agonist Activity | ERRα | 98 | HEK293 | Cotransfection/Reporter | |

| ERRβ | 230 | HEK293 | Cotransfection/Reporter | ||

| ERRγ | 430 | HEK293 | Cotransfection/Reporter |

Table 2: Effects of this compound in Murine Models of Obesity

| Parameter | Dosage | Duration | Model | % Change vs. Control | Reference |

| Body Weight | 50 mg/kg (twice daily) | 12-28 days | Obese mice | 18-24% reduction | |

| Fat Mass | 50 mg/kg/day | 4 weeks | Diet-induced obese mice | 20% reduction | |

| 50 mg/kg (twice daily) | 12-28 days | Obese mice | 30-35% reduction | ||

| Fasting Glucose | 50 mg/kg/day | 4 weeks | Diet-induced obese mice | 30% reduction | |

| Insulin Sensitivity | 50 mg/kg/day | 4 weeks | Diet-induced obese mice | 50% improvement | |

| Fatty Acid Oxidation | 50 mg/kg/day | Not specified | Diet-induced obese mice | 40% increase | |

| Mitochondrial DNA Content | Not specified | Not specified | Skeletal muscle | 2.5-fold increase |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the role of ERRα in this compound signaling.

Cell-Based Cotransfection Reporter Assay

This assay is used to determine the potency and efficacy of this compound as an agonist for ERR isoforms.

Objective: To quantify the activation of ERRα, ERRβ, and ERRγ by this compound.

Materials:

-

HEK293T cells

-

Expression plasmids for full-length ERRα, ERRβ, and ERRγ

-

Luciferase reporter plasmid containing an ERR response element (ERRE)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Luciferase assay system

Protocol:

-

Seed HEK293T cells in 96-well plates and culture overnight.

-

Prepare a transfection mix containing the ERR expression plasmid, the ERRE-luciferase reporter plasmid, and a control plasmid (e.g., β-galactosidase for normalization).

-

Transfect the cells with the plasmid mixture using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to the control plasmid expression.

-

Plot the dose-response curve and calculate the EC50 value.

Caption: Workflow for determining the agonist activity of this compound on ERR isoforms.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-Seq is employed to identify the genomic binding sites of ERRα and determine how this compound treatment affects this binding.

Objective: To map the genome-wide locations where ERRα binds in the presence of this compound.

Materials:

-

Cells or tissues of interest (e.g., C2C12 myotubes)

-

This compound

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing buffers

-

Sonicator or enzymatic digestion kit for chromatin fragmentation

-

Anti-ERRα antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Protocol:

-

Treat cells with this compound or vehicle control.

-

Cross-link protein-DNA complexes with formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the ERRα-DNA complexes using an anti-ERRα antibody coupled to magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links and digest the protein with Proteinase K.

-

Purify the DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Align the sequence reads to a reference genome and identify peaks of ERRα binding.

Caption: A streamlined workflow for identifying ERRα genomic binding sites via ChIP-Seq.

Mitochondrial Respiration Assay (Seahorse Assay)

This assay measures the effect of this compound on cellular oxygen consumption rates, providing a functional readout of mitochondrial activity.

Objective: To assess the impact of this compound on mitochondrial respiration in live cells.

Materials:

-

C2C12 myoblasts

-

Seahorse XF Analyzer

-

Seahorse XF cell culture microplates

-

This compound

-

Assay medium

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Protocol:

-

Seed C2C12 cells in a Seahorse XF cell culture microplate and allow them to differentiate into myotubes.

-

Treat the myotubes with this compound or vehicle control for a specified period (e.g., 24 hours).

-

Replace the culture medium with Seahorse XF assay medium and incubate in a CO2-free incubator.

-

Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay.

-

The instrument will sequentially inject the mitochondrial inhibitors and measure the oxygen consumption rate (OCR) at each stage.

-

Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

ERRα is the central mediator of the metabolic effects of this compound. By directly binding to and activating ERRα, this compound initiates a transcriptional program, largely through the coactivator PGC-1α, that enhances mitochondrial biogenesis and function, increases fatty acid oxidation, and improves overall metabolic health in preclinical models. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and professionals in the field of drug development who are investigating ERRα as a therapeutic target for metabolic diseases. Further research into isoform-selective ERRα agonists and long-term safety profiles will be crucial for the clinical translation of these promising findings.

References

An In-depth Technical Guide to Slu-PP-332: An Emerging Exercise Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 is a synthetic small molecule that has garnered significant attention as a potent exercise mimetic.[1][2][3][4][5] It functions as a pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for ERRα, a key regulator of cellular metabolism and mitochondrial biogenesis. Preclinical studies in murine models have demonstrated its remarkable efficacy in promoting a metabolic state akin to endurance exercise, leading to increased energy expenditure, enhanced fatty acid oxidation, and significant reductions in fat mass without altering appetite or physical activity levels. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: Targeting the Estrogen-Related Receptors (ERRs)

This compound exerts its effects by activating a family of orphan nuclear receptors known as Estrogen-Related Receptors (ERRs). There are three isoforms: ERRα, ERRβ, and ERRγ. These receptors are crucial transcriptional regulators of genes involved in energy metabolism, particularly in tissues with high energy demands such as skeletal muscle, heart, and brain.

This compound is a pan-agonist, meaning it activates all three ERR isoforms. However, it displays the highest potency for ERRα. The activation of ERRs by this compound initiates a cascade of transcriptional events that mimic the physiological adaptations seen with endurance exercise.

In Vitro Receptor Activation

Biochemical assays have quantified the potency of this compound in activating the individual ERR isoforms.

| Receptor Isoform | EC50 (nM) |

| ERRα | 98 |

| ERRβ | 230 |

| ERRγ | 430 |

Table 1: In Vitro Potency of this compound on ERR Isoforms. EC50 values represent the concentration of this compound required to elicit a half-maximal response in cell-based assays.

Signaling Pathways and Cellular Effects

The activation of ERRs by this compound leads to the upregulation of a suite of genes that orchestrate a shift in cellular metabolism towards energy expenditure and fatty acid utilization.

A key co-activator in this pathway is Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The this compound-mediated activation of ERRα enhances the expression of PGC-1α, leading to a positive feedback loop that amplifies the exercise-mimetic effects. This results in increased mitochondrial density, a shift towards more oxidative muscle fibers, and enhanced capacity for fatty acid oxidation.

Preclinical Efficacy in Murine Models

Extensive studies in mice have demonstrated the potent in vivo effects of this compound on metabolic parameters and physical performance.

Effects on Endurance and Muscle Physiology

Treatment with this compound has been shown to significantly enhance endurance in normal-weight mice.

| Parameter | Vehicle Control | This compound Treated | Percentage Change |

| Running Time | 100% | 170% | +70% |

| Running Distance | 100% | 145% | +45% |

Table 2: Enhanced Endurance in Normal-Weight Mice Treated with this compound. Data represents the relative performance compared to vehicle-treated controls.

This improvement in endurance is associated with a notable increase in type IIa oxidative skeletal muscle fibers, which are more resistant to fatigue.

Impact on Obesity and Metabolic Syndrome

In diet-induced obese (DIO) mice, this compound treatment led to significant weight loss and reduced fat accumulation without affecting food intake.

| Parameter | Vehicle Control | This compound Treated |

| Body Weight Change | Gain | 12% Loss |

| Fat Mass Gain | 10x | 1x |

Table 3: Effects of this compound on Body Weight and Fat Mass in Obese Mice. Mice were treated twice daily for one month.

Furthermore, this compound has been shown to improve glucose metabolism and insulin sensitivity in mouse models of metabolic syndrome.

Experimental Protocols

The following are generalized protocols based on published studies. For precise details, refer to the original research articles.

In Vitro Cell-Based Assays

-

Cell Line: C2C12 murine myoblasts are commonly used to assess the effects of this compound on muscle cell physiology.

-

Treatment: Cells are typically treated with this compound at concentrations ranging from 0 to 5 µM for 24 hours.

-

Analysis:

-

Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of ERR target genes, such as Pyruvate Dehydrogenase Kinase 4 (PDK4).

-

Mitochondrial Respiration: Seahorse XF Analyzers are employed to measure oxygen consumption rates and assess mitochondrial function.

-

In Vivo Animal Studies

-

Animal Models:

-

Normal-weight C57BL/6J mice are used to assess effects on endurance.

-

Diet-induced obese (DIO) mice and ob/ob mice serve as models for obesity and metabolic syndrome.

-

-

Dosing Regimen:

-

This compound is typically administered via intraperitoneal (i.p.) injection.

-

A common dosage is 50 mg/kg, administered once or twice daily for a period of 12 to 28 days.

-

-

Outcome Measures:

-

Endurance: Treadmill running tests are conducted to measure time to exhaustion and total distance run.

-

Metabolic Parameters: Body weight, fat mass (measured by MRI or DEXA), food intake, and energy expenditure (measured by CLAMS) are monitored.

-

Glucose Homeostasis: Glucose and insulin tolerance tests are performed.

-

Tissue Analysis: Skeletal muscle is harvested for fiber typing and gene expression analysis.

-

Future Directions and Therapeutic Potential

This compound represents a promising therapeutic candidate for a range of metabolic diseases, including obesity, type 2 diabetes, and age-related muscle loss. Its ability to mimic the beneficial effects of exercise without requiring physical exertion opens up new avenues for treating patients who are unable to engage in physical activity.

Further research is needed to refine the structure of this compound to improve its oral bioavailability and to conduct comprehensive safety and toxicology studies in more advanced animal models before progressing to human clinical trials. The development of next-generation ERR agonists with improved pharmacokinetic properties and tissue-specific targeting could further enhance the therapeutic potential of this class of compounds. Additionally, there is potential for its use in combination with other therapies, such as appetite-suppressing weight-loss drugs, to achieve synergistic effects on metabolic health.

References

Slu-PP-332: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 has emerged as a significant research compound due to its potent, non-selective agonist activity on Estrogen-Related Receptors (ERRs), with a particular preference for ERRα.[1][2] This synthetic, orally active molecule is classified as an "exercise mimetic," capable of inducing metabolic changes typically associated with physical exertion.[3] Preclinical studies have demonstrated its potential in counteracting metabolic syndrome, promoting fat loss, and enhancing mitochondrial function.[1][4] This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

This compound was developed at Saint Louis University School of Medicine as part of an effort to create modulators of Estrogen-Related Receptors. ERRs are orphan nuclear receptors that play a crucial role in the regulation of cellular energy homeostasis, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. The rationale behind the development of an ERR agonist is to pharmacologically mimic the beneficial effects of exercise, which is known to activate these metabolic pathways. This compound was identified as a potent pan-agonist of ERRs, with the strongest activity observed for ERRα, a key regulator of metabolic gene expression in tissues with high energy demand, such as skeletal muscle.

Chemical Synthesis

This compound, with the IUPAC name 4-Hydroxy-N'-[(Z)-naphthalen-2-ylmethylideneamino]benzamide, is synthesized through a condensation reaction.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 2-naphthaldehyde and 4-hydroxybenzohydrazide.

-

Reaction: A solution of 2-naphthaldehyde (1.0 g, 6.6 mmol) in toluene (100 mL) is treated with 4-hydroxybenzohydrazide (1.1 g, 6.6 mmol) in portions.

-

Reflux: The reaction mixture is stirred and heated to reflux for 18 hours.

-

Purification: As the reaction proceeds, a solid precipitate forms. This solid is then recrystallized from a 1:9 mixture of methanol and ether to yield the pure (E)-4-hydroxy-N'-(naphthalen-2-ylmethylene)benzohydrazide (this compound) as a white solid.

Biological Activity and Quantitative Data

This compound is a potent agonist of all three Estrogen-Related Receptor isoforms. Its biological activity has been characterized in various in vitro and in vivo models.

| Parameter | Value | Receptor/Model | Reference |

| EC50 | 98 nM | ERRα | |

| 230 nM | ERRβ | ||

| 430 nM | ERRγ | ||

| In Vivo Efficacy | Reduction in fat mass | Diet-induced obese mice (50 mg/kg/day) | |

| Improved glucose tolerance | Diet-induced obese mice (50 mg/kg, twice daily) | ||

| Increased running endurance | C57BL/6J mice | ||

| Increased oxidative muscle fibers | C57BL/6J mice (50 mg/kg, twice daily for 15 days) |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to and activating the Estrogen-Related Receptors. This activation leads to the recruitment of coactivators, such as PGC-1α, and subsequent transcription of target genes involved in metabolic processes.

Figure 1. Simplified signaling pathway of this compound action.

The activation of ERRα by this compound leads to the upregulation of key metabolic genes. For instance, it increases the expression of Pyruvate Dehydrogenase Kinase 4 (Pdk4), a critical regulator of glucose utilization. This shift in metabolism promotes the use of fatty acids for energy, contributing to the observed reduction in fat mass in animal models.

Key Experimental Protocols

ERR Reporter Gene Assay

This assay is used to determine the potency of this compound in activating the different ERR isoforms.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.

-

Methodology:

-

HEK293 cells are co-transfected with expression vectors for the full-length ERRα, ERRβ, or ERRγ and a reporter plasmid containing an ERR response element driving the expression of a reporter gene (e.g., luciferase).

-

Transfected cells are then treated with varying concentrations of this compound.

-

After an incubation period, the cells are lysed, and the reporter gene activity is measured.

-

The EC50 values are calculated from the dose-response curves.

-

Figure 2. Workflow for the ERR reporter gene assay.

Mitochondrial Respiration Assay

This assay assesses the effect of this compound on mitochondrial function in skeletal muscle cells.

-

Cell Line: C2C12 mouse myoblast cell line.

-

Methodology:

-

C2C12 myoblasts are cultured and treated with this compound (e.g., 10 µM) for a specified period (e.g., 24 hours).

-

Mitochondrial respiration is then measured using techniques such as high-resolution respirometry (e.g., Seahorse XF Analyzer).

-

Parameters such as basal respiration, ATP-linked respiration, and maximal respiration are quantified to assess changes in mitochondrial function. An increase in these parameters indicates enhanced mitochondrial activity.

-

In Vivo Studies in Mouse Models of Obesity

These studies evaluate the therapeutic potential of this compound in a physiological context.

-

Animal Model: Diet-induced obese (DIO) mice or ob/ob mice are commonly used.

-

Methodology:

-

Mice are fed a high-fat diet to induce obesity and metabolic syndrome.

-

A cohort of mice is then treated with this compound, typically via intraperitoneal injection (e.g., 50 mg/kg, twice daily) for a defined period (e.g., 28 days).

-

Metabolic parameters are monitored throughout the study, including body weight, fat mass (measured by NMR), and food intake.

-

At the end of the study, blood samples are collected to measure glucose, insulin, and lipid levels. Tissues such as skeletal muscle and liver are harvested for gene expression analysis.

-

Conclusion and Future Directions

This compound is a promising research tool for investigating the roles of Estrogen-Related Receptors in metabolic regulation. Its ability to mimic the effects of exercise pharmacologically opens up potential therapeutic avenues for metabolic diseases such as obesity and type 2 diabetes. Future research should focus on further elucidating the long-term effects and safety profile of this compound and related compounds, as well as exploring their potential in other conditions associated with mitochondrial dysfunction. The development of more isoform-selective ERR agonists may also provide more targeted therapeutic interventions with fewer off-target effects.

References

Slu-PP-332: A Synthetic ERRα Agonist and its Role in Mitochondrial Biogenesis Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Slu-PP-332 has emerged as a significant compound in metabolic research, acting as a synthetic exercise mimetic.[1][2] It is a potent, non-selective agonist for the estrogen-related receptor (ERR) family, with the highest potency for the alpha isoform (ERRα).[3][4][5] ERRs are crucial nuclear receptors that regulate energy metabolism and mitochondrial biogenesis, particularly in tissues with high energy demands like skeletal muscle, the heart, and the liver. By activating ERRα, this compound initiates a cascade of genetic and metabolic adaptations that mimic the effects of aerobic exercise, leading to enhanced mitochondrial function, increased energy expenditure, and improved metabolic health in preclinical models. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on mitochondrial biogenesis pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound functions by binding to and activating ERRα, a key regulator of cellular energy homeostasis. This activation stabilizes the receptor's active conformation, enhancing its transcriptional activity. A primary downstream effect of ERRα activation is the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which is known as the master regulator of mitochondrial biogenesis. The this compound-induced activation of the PGC-1α/ERRα axis drives the expression of a suite of genes involved in fatty acid oxidation and mitochondrial respiration. This mimics the physiological response to endurance exercise, where AMPK activation and increased NAD+ levels also stimulate the PGC-1α pathway.

The compound induces an ERRα-dependent exercise gene signature, leading to physiological adaptations such as an increase in fatigue-resistant type IIa oxidative muscle fibers and enhanced running endurance in mice. This demonstrates its capacity to pharmacologically replicate the beneficial metabolic effects of physical exertion.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Receptor Binding Affinity and Potency

| Receptor Target | Parameter | Value | Reference |

|---|---|---|---|

| ERRα | EC₅₀ | 98 nM | |

| ERRβ | EC₅₀ | 230 nM | |

| ERRγ | EC₅₀ | 430 nM |

EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Preclinical Metabolic and Physiological Effects in Murine Models

| Parameter | Model | Effect | Reference |

|---|---|---|---|

| Body Weight | Diet-Induced Obese Mice | 12% loss | |

| Fat Mass | Diet-Induced Obese Mice | Gained 10x less fat vs. control | |

| Fat Mass | Obese Mice | 20% reduction | |

| Hepatic Steatosis | Obese Mice | 40% reduction | |

| Running Endurance | Normal Weight Mice | 70% longer duration | |

| Running Distance | Normal Weight Mice | 45% further distance | |

| Mitochondrial DNA | Skeletal Muscle | 2.5-fold increase |

| Gene Expression (Ddit4) | Sedentary Mice | ~3-fold increase in gastrocnemius muscle | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from published preclinical research on this compound.

In Vitro Analysis: C2C12 Myocyte Culture

-

Cell Line: C2C12 mouse myoblast cell line is commonly used for studying skeletal muscle physiology.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Differentiation: To induce differentiation into myotubes, confluent myoblasts are switched to a differentiation medium (DMEM with 2% horse serum).

-

This compound Treatment: Differentiated myotubes are treated with this compound (e.g., 10 µM) or vehicle control (DMSO) for specified durations (e.g., 1, 3, or 24 hours) to assess gene expression changes.

-

Gene Expression Analysis: Post-treatment, RNA is extracted, reverse-transcribed into cDNA, and analyzed using quantitative real-time PCR (qRT-PCR) with primers for target genes such as Pdk4 and Ddit4.

-

Mitochondrial Respiration Assay: Cellular respiration can be measured using high-resolution respirometry (e.g., Seahorse XF Analyzer) to determine the oxygen consumption rate (OCR) after treatment with this compound, providing a direct measure of mitochondrial function.

In Vivo Analysis: Murine Models of Metabolism

-

Animal Models:

-

Diet-Induced Obesity (DIO) Model: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity and metabolic syndrome.

-

Genetic Obesity Model: ob/ob mice, which are leptin-deficient, are also used.

-

Normal Weight Model: C57BL/6J mice on a standard chow diet are used for endurance studies.

-

-

Drug Administration:

-

Compound: this compound is dissolved in a vehicle solution.

-

Dosage: A typical dose is 50 mg/kg of body weight.

-

Route and Frequency: Administered via intraperitoneal (i.p.) injection, twice daily.

-

Duration: Treatment periods range from 12 days to 28 days or longer.

-

-

Key Experimental Assays:

-

Endurance Test: Mice are run on a motorized treadmill with increasing speed until exhaustion. Time and distance are recorded to measure exercise capacity.

-

Metabolic Monitoring: Mice are housed in metabolic cages to measure whole-body energy expenditure, fatty acid oxidation, and food intake.

-

Glucose Homeostasis: Glucose tolerance tests (GTT) and insulin sensitivity tests (IST) are performed to assess metabolic health.

-

Tissue Analysis: At the end of the study, tissues such as skeletal muscle (quadriceps, gastrocnemius), liver, and adipose tissue are harvested for gene expression analysis (qRT-PCR), protein analysis (Western blot), and histological examination (e.g., fiber typing).

-

Logical Relationship: this compound as an Exercise Mimetic

The term "exercise mimetic" refers to a compound that reproduces the metabolic and physiological benefits of physical exercise. This compound achieves this by directly targeting a key molecular node (ERRα) in the exercise-induced signaling network, thereby bypassing the need for the physical stimulus itself.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for modulating mitochondrial biogenesis and overall metabolic health. Its ability to activate the ERRα/PGC-1α axis provides a direct mechanism for mimicking the benefits of aerobic exercise. Preclinical data robustly demonstrate its efficacy in improving endurance, reducing adiposity, and enhancing mitochondrial function in various mouse models.

However, the translation of these findings to human applications requires further investigation. As a pan-ERR agonist, potential off-target effects resulting from the activation of ERRβ and ERRγ need to be carefully evaluated. Future research should focus on long-term safety profiles, the development of more isoform-selective agonists, and eventual validation in human clinical trials. Despite these hurdles, this compound and related compounds hold significant potential for treating metabolic disorders such as obesity, type 2 diabetes, and conditions associated with mitochondrial dysfunction.

References

- 1. View of this compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 2. This compound AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 3. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. lifewellmd.com [lifewellmd.com]

The In Vivo Pharmacokinetics of Slu-PP-332: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 is a synthetic small molecule that has garnered significant interest as a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest potency for ERRα. Functioning as an "exercise mimetic," this compound activates metabolic pathways that mimic the effects of aerobic exercise, leading to increased energy expenditure and fatty acid oxidation. Preclinical studies in murine models have demonstrated its potential in treating metabolic disorders such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics of this compound, including its mechanism of action, available pharmacokinetic parameters, and detailed experimental protocols relevant to its study. As of late 2025, publicly available data on the complete pharmacokinetic profile of this compound remains limited, with no human clinical trial data available.

Mechanism of Action: ERR Agonism

This compound exerts its physiological effects by binding to and activating the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors that play a crucial role in the regulation of cellular energy metabolism. The compound acts as a pan-agonist, with EC50 values of 98 nM, 230 nM, and 430 nM for ERRα, ERRβ, and ERRγ, respectively.

The activation of ERRα, in particular, is central to the exercise-mimetic effects of this compound. This leads to the upregulation of a genetic program associated with aerobic exercise, including the induction of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This master regulator of mitochondrial biogenesis, in turn, enhances mitochondrial function, fatty acid oxidation, and cellular respiration in tissues with high energy demands, such as skeletal muscle.

Below is a diagram illustrating the signaling pathway of this compound.

Pharmacokinetic Profile

The available pharmacokinetic data for this compound is derived exclusively from preclinical studies in rodent models. As such, these parameters may not be directly translatable to humans.

Absorption and Distribution

While specific details on oral bioavailability are not publicly available, this compound has been administered in preclinical studies via intraperitoneal injection. One study reported plasma and muscle tissue concentrations at a single time point following administration.

| Parameter | Value | Species | Dose | Route of Administration | Time Point |

| Plasma Concentration | 0.2 µM | Mouse | 30 mg/kg | Intraperitoneal | 6 hours |

| Muscle Concentration | 0.6 µM | Mouse | 30 mg/kg | Intraperitoneal | 6 hours |

Table 1: In Vivo Distribution of this compound in Mice

The higher concentration in muscle tissue compared to plasma at the 6-hour mark suggests good tissue penetration and retention in one of its primary target organs.

Metabolism and Excretion

Information on the metabolic pathways of this compound is limited. However, preclinical data indicates that the compound is primarily eliminated through the biliary and fecal routes in rodents. This suggests that hepatic metabolism plays a significant role in the clearance of this compound.

| Route of Excretion | Predominance | Species |

| Biliary/Fecal | Major | Rodent |

| Renal | Minor/Unknown | Rodent |

Table 2: Excretion Pathways of this compound in Rodents

Half-Life and Duration of Action

The precise pharmacokinetic half-life of this compound has not been reported. However, based on its observed pharmacological effects in rodent studies, the duration of action is estimated to be between 12 and 18 hours.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to fully characterize the in vivo pharmacokinetics of this compound.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after a single dose administration.

Workflow Diagram:

Methodology:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Animals are acclimated for at least one week prior to the study with free access to food and water.

-

Formulation: this compound is formulated in a vehicle suitable for the chosen route of administration (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for intraperitoneal injection).

-

Dosing: A single dose of this compound (e.g., 30 mg/kg) is administered to the mice via the desired route (intraperitoneal or oral gavage).

-

Blood Sampling: Serial blood samples (approximately 50 µL) are collected from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Tissue Harvesting: At the end of the study, or in separate groups of animals at each time point, mice are euthanized, and tissues of interest (e.g., skeletal muscle, liver, heart, brain) are collected, weighed, and stored at -80°C.

-

Sample Analysis: The concentration of this compound in plasma and tissue homogenates is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Mass Balance and Excretion Study

Objective: To determine the routes and extent of excretion of this compound and its metabolites.

Methodology:

-

Radiolabeling: A radiolabeled version of this compound (e.g., with ¹⁴C or ³H) is synthesized.

-

Animal Model and Dosing: Mice are administered a single dose of the radiolabeled this compound.

-

Sample Collection: Urine and feces are collected at regular intervals for a period of up to 7 days, or until the radioactivity in the excreta falls below a certain threshold.

-

Radioactivity Measurement: The total radioactivity in each urine and feces sample is measured using a liquid scintillation counter.

-

Metabolite Profiling: Samples are analyzed by radio-HPLC and/or LC-MS/MS to identify and quantify the parent compound and its metabolites.

Future Directions

The preclinical data on this compound are promising for its development as a therapeutic agent for metabolic diseases. However, a more complete understanding of its pharmacokinetic properties is essential for its translation to the clinic. Future research should focus on:

-

Comprehensive ADME studies: Detailed characterization of the absorption, distribution, metabolism, and excretion of this compound in multiple preclinical species.

-

Identification of metabolites: Elucidation of the chemical structures and pharmacological activity of this compound metabolites.

-

Oral bioavailability: Determination of the fraction of an orally administered dose that reaches systemic circulation.

-

Human pharmacokinetic prediction: Use of in vitro and in silico models to predict the pharmacokinetic profile of this compound in humans.

As research progresses, a clearer picture of the in vivo pharmacokinetics of this compound will emerge, paving the way for its potential clinical development.

The Exercise Mimetic Slu-PP-332: A Deep Dive into its Impact on Fatty Acid Oxidation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Slu-PP-332 has emerged as a significant compound in the field of metabolic research, acting as a potent synthetic agonist for the Estrogen-Related Receptors (ERRs), with a particular affinity for ERRα.[1][2] Classified as an "exercise mimetic," this compound simulates the physiological and metabolic adaptations associated with aerobic exercise, most notably by robustly enhancing fatty acid oxidation. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways related to the action of this compound on fatty acid oxidation, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound exerts its effects by binding to and activating the ERRα, a nuclear receptor that plays a pivotal role in regulating cellular energy metabolism.[3] This activation initiates a cascade of transcriptional events that orchestrate a shift towards increased mitochondrial biogenesis, enhanced oxidative phosphorylation, and a greater reliance on fatty acids as a primary fuel source.[3][4] The compound has been shown to be a pan-ERR agonist, with activity at all three isoforms (α, β, and γ), though it displays the highest potency for ERRα.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, offering a clear comparison of its efficacy and metabolic impact.

Table 1: Receptor Activation Potency of this compound

| Receptor | EC50 (nM) |

| ERRα | 98 |

| ERRβ | 230 |

| ERRγ | 430 |

Table 2: In Vivo Effects of this compound on Metabolic Parameters in Mice

| Parameter | Animal Model | Treatment | Outcome |

| Body Weight | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |

| Fat Mass | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |

| Blood Total Cholesterol | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |

| Blood HDL | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |

| Blood Triglycerides | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |

| Adipocyte Size | High-Fat Diet-Induced Obese Mice | 50 mg/kg twice daily | Decreased |

| Fatty Acid Oxidation | Diet-Induced Obese Mice | 50 mg/kg/day | Increased by 40% |

| Hepatic Steatosis | Diet-Induced Obese Mice | 50 mg/kg/day | Reduced |

| Fasting Glucose | Diet-Induced Obese Mice | 50 mg/kg/day (4 weeks) | Reduced by 30% |

| Insulin Sensitivity | Diet-Induced Obese Mice | 50 mg/kg/day (4 weeks) | Improved by 50% |

| Skeletal Muscle Mitochondrial DNA | Mice | 50 mg/kg/day | Increased by 2.5-fold |

Signaling and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

In Vivo Mouse Studies

1. Animal Models and this compound Administration:

-

Animals: Male C57BL6/J or ob/ob mice, typically 12 weeks of age, are used.

-

Housing: Mice are singly housed in a temperature-controlled environment.

-

Diet: For diet-induced obesity (DIO) models, mice are fed a high-fat diet.

-

Drug Administration: this compound is administered at a dose of 50 mg/kg via intraperitoneal (i.p.) injection, twice daily. The vehicle used is typically a solution appropriate for i.p. injection, though the exact composition may vary. The duration of treatment in studies ranges from 12 to 28 days.

2. In Vivo Fatty Acid Oxidation and Energy Expenditure (CLAMS):

-

Apparatus: A Comprehensive Lab Animal Monitoring System (CLAMS) is utilized to measure metabolic parameters in real-time.

-

Acclimation: Mice are acclimated to the CLAMS cages before data collection begins.

-

Measurements:

-

Oxygen consumption (VO2) and carbon dioxide production (VCO2) are continuously monitored.

-

The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO2 to VO2. A lower RER indicates a greater reliance on fat as an energy source.

-

Energy expenditure is calculated from VO2 and VCO2 data.

-

-

Data Analysis: Data is collected over a set period, often 24 hours, to assess diurnal variations in metabolism.

In Vitro C2C12 Cell-Based Assays

1. C2C12 Cell Culture and Differentiation:

-

Cell Line: C2C12 mouse myoblasts are used as a model for skeletal muscle.

-

Growth Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are grown at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin. The differentiation is typically carried out for 5 to 7 days.

2. Seahorse XF Mitochondrial Respiration and Fatty Acid Oxidation Assays:

-

Apparatus: A Seahorse XF96 or similar extracellular flux analyzer is used to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Cell Seeding: Differentiated C2C12 myotubes are seeded in Seahorse XF microplates.

-

Mito Stress Test:

-

Baseline: OCR is measured to establish a baseline.

-

Oligomycin Injection: Oligomycin (typically 1-2 µM), an ATP synthase inhibitor, is injected to determine ATP-linked respiration.

-

FCCP Injection: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (typically 0.5-2 µM), a protonophore, is injected to uncouple the mitochondrial membrane and measure maximal respiration. The optimal concentration of FCCP should be titrated for the specific cell type.

-

Rotenone/Antimycin A Injection: A mixture of rotenone (a Complex I inhibitor) and antimycin A (a Complex III inhibitor) (typically 0.5-1 µM each) is injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Fatty Acid Oxidation (FAO) Stress Test:

-

Assay Medium: Cells are incubated in a substrate-limited medium.

-

Substrate Addition: Palmitate conjugated to BSA is added as the fatty acid substrate.

-

Etomoxir Injection: Etomoxir, an inhibitor of carnitine palmitoyltransferase-1 (CPT1), is injected to confirm that the measured OCR is due to fatty acid oxidation.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for metabolic disorders by acting as a potent ERRα agonist and effectively mimicking the beneficial effects of exercise on fatty acid metabolism. The quantitative data from preclinical studies consistently show its ability to increase fatty acid oxidation, reduce adiposity, and improve insulin sensitivity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms and therapeutic applications of this compound and related compounds. As research progresses, this compound may represent a novel pharmacological strategy for combating obesity, type 2 diabetes, and other metabolic diseases.

References

Slu-PP-332 and Metabolic Syndrome: A Foundational Research Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Slu-PP-332 is a synthetic, orally active small molecule that has emerged as a potent pan-agonist of the Estrogen-Related Receptors (ERRs), with a notable preference for ERRα.[1][2][3] Functioning as an "exercise mimetic," this compound activates transcriptional pathways typically associated with aerobic exercise, leading to significant improvements in metabolic parameters.[4][5] Preclinical studies have demonstrated its efficacy in ameliorating key aspects of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia, primarily through the enhancement of mitochondrial biogenesis and function, and increased fatty acid oxidation. This guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its preclinical evaluation.

Mechanism of Action: The ERRα/PGC-1α Axis

This compound exerts its therapeutic effects by binding to and activating the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ. It displays the highest potency for ERRα, a key regulator of cellular energy metabolism.

Upon binding, this compound stabilizes the active conformation of ERRα, leading to the recruitment of the coactivator PGC-1α (Peroxisome Proliferator-Activated Receptor-gamma Coactivator 1-alpha). This complex then binds to the promoter regions of target genes, upregulating their expression. Key downstream targets include genes involved in:

-

Mitochondrial Biogenesis: Leading to an increase in the number and function of mitochondria.

-

Fatty Acid Oxidation: Enhancing the breakdown of fatty acids for energy production. This is partly achieved through the upregulation of genes like Carnitine Palmitoyltransferase 1B (CPT1B).

-

Oxidative Phosphorylation: Increasing the efficiency of cellular respiration and ATP production. Genes such as Cytochrome c oxidase subunit 4I1 (COX4I1) are upregulated.

-

Glucose Metabolism: Influencing glucose uptake and utilization.

This cascade of events ultimately mimics the physiological adaptations observed with endurance exercise, leading to improved metabolic homeostasis.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of metabolic syndrome.

Table 1: In Vitro Efficacy of this compound

| Parameter | Receptor | EC50 (nM) | Cell Line | Reference |

| Agonist Activity | ERRα | 98 | HEK293 | |

| ERRβ | 230 | HEK293 | ||

| ERRγ | 430 | HEK293 |

Table 2: In Vivo Efficacy of this compound in Murine Models of Metabolic Syndrome

| Parameter | Animal Model | Treatment Dose & Duration | Result | Reference |

| Fat Mass | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day for 4 weeks | 20% reduction | |

| Fasting Glucose | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day for 4 weeks | 30% reduction | |

| Insulin Sensitivity | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day for 4 weeks | 50% improvement | |

| Mitochondrial DNA Content | C57BL/6J Mice (Skeletal Muscle) | 50 mg/kg, twice daily for 15 days | 2.5-fold increase | |

| Fatty Acid Oxidation | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day | 40% increase | |

| Body Weight | Obese Mice | 50 mg/kg, twice daily for 28 days | 12% loss | |

| Fat Gain | Obese Mice | 50 mg/kg, twice daily for 28 days | Gained 10 times less fat than untreated mice | |

| Running Endurance (Time) | Normal Weight Mice | Not specified | 70% increase | |

| Running Endurance (Distance) | Normal Weight Mice | Not specified | 45% increase |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound.

Animal Models and Drug Administration

-

Animal Models:

-

Diet-Induced Obesity (DIO) Mice: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity and metabolic syndrome phenotypes.

-

ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance.

-

Standard Chow-Fed Mice: Male C57BL/6J mice on a normal chow diet are used as healthy controls.

-

-

Drug Administration:

-

Route: this compound is typically administered via intraperitoneal (i.p.) injection.

-

Dosage: Doses ranging from 25 to 50 mg/kg of body weight are administered, often twice daily (b.i.d.).

-

Vehicle: A common vehicle for this compound is a solution of 10% DMSO and 10% Tween 80 in phosphate-buffered saline (PBS).

-

Duration: Treatment durations in preclinical studies typically range from 12 to 28 days.

-

Glucose and Insulin Tolerance Tests

-

Glucose Tolerance Test (GTT):

-

Mice are fasted for 6 hours.

-

A baseline blood glucose measurement is taken from the tail vein.

-

Mice are administered an i.p. injection of glucose (typically 1-2 g/kg body weight).

-

Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

-

Insulin Tolerance Test (ITT):

-

Mice are fasted for 4-6 hours.

-

A baseline blood glucose measurement is taken.

-

Mice are administered an i.p. injection of insulin (typically 0.75-1 U/kg body weight).

-

Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 45, and 60 minutes) post-injection.

-

Mitochondrial Respiration Assay

-

Cell Line: C2C12 myoblasts are a common cell line used for these assays.

-

Treatment: Cells are treated with this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.

-

Assay Platform: A Seahorse XF Analyzer is used to measure mitochondrial respiration.

-

Procedure:

-

C2C12 cells are seeded in a Seahorse XF culture plate.

-

After treatment with this compound, the culture medium is replaced with Seahorse XF assay medium.

-

The plate is incubated in a non-CO2 incubator to allow for temperature and pH equilibration.

-

A sensor cartridge containing sequential injections of mitochondrial stressors is prepared:

-

Oligomycin: An ATP synthase inhibitor, used to measure ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, inducing maximal respiration.

-

Rotenone and Antimycin A: Complex I and III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

The assay is run on the Seahorse XF Analyzer, and parameters such as basal respiration, ATP-linked respiration, and maximal respiration are calculated.

-

Gene Expression Analysis

-

Tissue/Cell Collection: Skeletal muscle (e.g., quadriceps) or C2C12 cells are harvested.

-

RNA Extraction: Total RNA is isolated using a standard method (e.g., TRIzol reagent or a commercial kit).

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR):

-

qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes.

-

Primers specific to target genes (e.g., Pdk4, Cpt1b, Cox4i1) and a housekeeping gene (e.g., Gapdh, Actb) are used.

-

The relative expression of target genes is calculated using the delta-delta Ct method.

-

Conclusion and Future Directions

The foundational research on this compound strongly supports its potential as a therapeutic agent for metabolic syndrome. Its ability to act as an exercise mimetic by activating the ERRα/PGC-1α signaling pathway offers a promising strategy to combat obesity, improve insulin sensitivity, and enhance overall metabolic health. The preclinical data are compelling, demonstrating significant improvements in key metabolic parameters in various mouse models.

Future research should focus on several key areas:

-

Human Clinical Trials: To date, no human studies on this compound have been published. Rigorous clinical trials are necessary to establish its safety, tolerability, and efficacy in patients with metabolic syndrome.

-

Long-term Safety: The long-term effects of chronic ERR activation need to be thoroughly investigated to identify any potential adverse effects.

-

Oral Formulation Development: While described as orally active, most preclinical studies have utilized intraperitoneal injections. The development of a stable and bioavailable oral formulation is crucial for its clinical translation.

-

Isoform Selectivity: Further investigation into the specific roles of ERRβ and ERRγ in the effects of this compound could lead to the development of more targeted and potentially safer second-generation compounds.

References

- 1. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptidedosages.com [peptidedosages.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Exercise-Mimicking Drug Helps Mice Lose Weight and Boost Endurance | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to the Pan-ERR Agonist Activity of Slu-PP-332

For Researchers, Scientists, and Drug Development Professionals

Introduction: Slu-PP-332 is a synthetic, small-molecule agonist of the Estrogen-Related Receptors (ERRs), a family of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ.[1] These receptors are critical regulators of cellular energy metabolism, mitochondrial biogenesis, and oxidative phosphorylation.[2][3] this compound has garnered significant attention as an "exercise mimetic," a compound capable of inducing metabolic adaptations similar to those seen with physical endurance training.[4][5] It activates all three ERR isoforms, acting as a pan-agonist, but displays the highest potency for ERRα, a key mediator of exercise-induced metabolic benefits. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, quantitative activity, and the experimental protocols used to characterize its function.

Core Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of the ERRα, ERRβ, and ERRγ receptors. This binding event stabilizes the active conformation of the receptors, enhancing their transcriptional activity. A primary mechanism involves the coactivation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The this compound-activated ERR/PGC-1α axis then upregulates the expression of a suite of genes involved in energy expenditure, fatty acid oxidation, and mitochondrial respiration, effectively mimicking an acute aerobic exercise response.

Signaling Pathway of this compound

Caption: this compound binds to ERR isoforms, promoting a complex with PGC-1α to drive gene expression.

Quantitative Data Presentation

The activity of this compound has been quantified in both in vitro and in vivo settings. The following tables summarize the key data from preclinical studies.

Table 1: In Vitro Agonist Potency of this compound

| Receptor Isoform | Cell Line | Assay Type | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| ERRα | HEK293 | Reporter Gene | 98 | |

| ERRβ | HEK293 | Reporter Gene | 230 |

| ERRγ | HEK293 | Reporter Gene | 430 | |

EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Summary of In Vivo Efficacy in Murine Models

| Study Model | Dosage | Duration | Key Outcomes | Reference(s) |

|---|---|---|---|---|

| C57BL/6J Mice | 50 mg/kg (IP, twice daily) | N/A | Increased running distance, time, and grip strength. Increased oxidative muscle fibers. | |

| Diet-Induced Obese Mice | 50 mg/kg (IP, twice daily) | 28 days | Decreased body weight and fat mass. Reduced blood glucose, cholesterol, and triglycerides. | |

| ob/ob Mice | 50 mg/kg (IP, twice daily) | 12 days | Reduced obesity and improved insulin sensitivity. |

| Aged Mice | 25 mg/kg per day | 8 weeks | Inhibited age-related increases in albuminuria and kidney weights. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on descriptions of experiments conducted on this compound.

Cell-Based ERR Reporter Gene Assay

This assay quantifies the ability of this compound to activate each ERR isoform.

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency.

-

Plasmids: Cells are co-transfected with two plasmids:

-

An expression vector containing the full-length sequence of human ERRα, ERRβ, or ERRγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with ERR response elements.

-

-

Procedure:

-

HEK293 cells are seeded in multi-well plates and allowed to adhere.

-

Cells are transfected with the appropriate ERR expression vector and the luciferase reporter plasmid using a standard transfection reagent.

-

Following transfection (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for another 24 hours to allow for receptor activation and reporter gene expression.

-

Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: Luciferase signals are normalized to the vehicle control. The resulting dose-response data is fitted to a sigmoidal curve to calculate the EC₅₀ value for each ERR isoform.

In Vivo Administration and Metabolic Analysis in Mice

This protocol outlines the general workflow for evaluating the metabolic effects of this compound in a mouse model of diet-induced obesity.

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period to induce obesity and metabolic syndrome.

-

Compound Administration:

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., DMSO).

-

Dosing: Mice are administered this compound at a dose of 50 mg/kg body weight.

-

Route and Frequency: The compound is delivered via intraperitoneal (i.p.) injection twice daily for a duration of 28 days. A control group receives vehicle-only injections.

-

-

Metabolic Phenotyping:

-

Body Composition: Body weight and fat mass are monitored regularly.

-

Glucose Tolerance Test (GTT): Before and after the treatment period, mice are fasted and then administered a bolus of glucose. Blood glucose levels are measured at timed intervals to assess glucose clearance.

-

Blood Analysis: At the end of the study, blood is collected to measure levels of total cholesterol, HDL, and triglycerides.

-

Histology: Adipose tissue may be collected to analyze adipocyte size.

-

-

Data Analysis: Statistical comparisons are made between the this compound-treated group and the vehicle-treated control group.

Workflow for In Vivo Metabolic Study

Caption: Workflow for assessing this compound's metabolic effects in obese mice.

Mitochondrial Respiration Assay

This experiment measures the impact of this compound on mitochondrial function in a relevant cell line.

-

Cell Line: C2C12 skeletal myoblasts are used as a model for muscle cells.

-

Procedure:

-

C2C12 cells are cultured in specialized microplates compatible with extracellular flux analyzers.

-

Cells are treated with this compound (e.g., 10 µM) or vehicle for a set period (e.g., 24 hours).

-

The cell culture medium is replaced with an assay medium.

-

The microplate is placed in an extracellular flux analyzer, which measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

-

A mitochondrial stress test is performed by sequentially injecting inhibitors of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

-

Data Analysis: The OCR values from this compound-treated cells are compared to those of control cells to determine the effect on mitochondrial function. An increase in OCR indicates enhanced mitochondrial respiration.

Conclusion

This compound is a potent pan-ERR agonist that demonstrates significant ERRα activity, effectively activating genetic programs associated with aerobic exercise. Preclinical data robustly support its role as an exercise mimetic, capable of improving metabolic parameters such as fat mass, glucose tolerance, and insulin sensitivity in animal models. The compound enhances mitochondrial function and cellular respiration, leading to increased physical endurance. While these findings position this compound as a promising therapeutic candidate for metabolic syndrome, obesity, and type 2 diabetes, it is important to note that all current data are from preclinical studies, and human trials have not yet been conducted. Future research will need to focus on long-term safety, isoform selectivity, and translation to clinical settings.

References

Methodological & Application

Application Notes and Protocols: Slu-PP-332 for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for the use of Slu-PP-332 in in vivo mouse studies. This compound is a synthetic agonist of the estrogen-related receptors (ERRs), with a particular potency for ERRα, that has demonstrated potential as an "exercise mimetic" for studying metabolic diseases.[1][2][3]

Mechanism of Action

This compound activates ERRα, a key regulator of energy metabolism and mitochondrial biogenesis.[1] This activation leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial respiration, effectively mimicking the physiological effects of aerobic exercise at a cellular level.[1] The compound is a pan-ERR agonist, with EC50 values of 98 nM for ERRα, 230 nM for ERRβ, and 430 nM for ERRγ.

The downstream effects of ERRα activation by this compound include an increase in the expression of genes such as Pyruvate Dehydrogenase Kinase 4 (Pdk4) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. This leads to enhanced mitochondrial function, increased oxidative muscle fibers, and improved endurance in mouse models.

Signaling Pathway of this compound

References

Preparing Slu-PP-332 Stock Solution for Cell Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Slu-PP-332 is a potent pan-agonist of the Estrogen-Related Receptors (ERRα, ERRβ, and ERRγ), with the highest affinity for ERRα.[1][2][3][4] As an exercise mimetic, it stimulates mitochondrial biogenesis and enhances cellular respiration, making it a valuable tool for research in metabolic diseases, muscle function, and aging.[2] This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro cell culture experiments, ensuring accurate and reproducible results.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₄N₂O₂ | |

| Molecular Weight | 290.32 g/mol | |

| CAS Number | 303760-60-3 | |

| Purity | ≥98% | |

| Solubility in DMSO | Soluble up to 100 mM | |

| EC₅₀ for ERRα | 98 nM | |

| EC₅₀ for ERRβ | 230 nM | |

| EC₅₀ for ERRγ | 430 nM |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Stock Solution Preparation Protocol (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent dilutions to working concentrations for cell culture experiments.

-